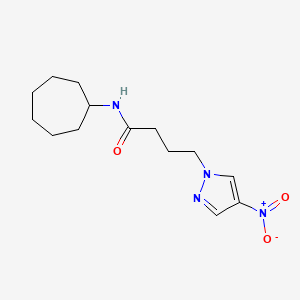
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is a complex organic compound characterized by the presence of a fluorine atom, a morpholine ring, a nitro group, and a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine typically involves multi-step organic reactions One common approach is to start with the nitration of a fluorobenzene derivative to introduce the nitro group This is followed by the substitution of the nitro group with a morpholine ring through nucleophilic aromatic substitution
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution of the fluorine atom can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine involves its interaction with molecular targets such as enzymes or receptors. The presence of the morpholine ring and nitro group allows it to form specific interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-fluoro-5-morpholino-2-nitrophenyl)acetamide
- N-(4-fluoro-5-morpholino-2-nitrophenyl)ethanamine
Uniqueness
N-(4-fluoro-5-morpholino-2-nitrophenyl)-N-tetrahydro-2-furanylmethylamine is unique due to the presence of the tetrahydrofuran moiety, which imparts distinct chemical and physical properties. This differentiates it from similar compounds that lack this functional group, potentially enhancing its reactivity and application scope.
Eigenschaften
Molekularformel |
C15H20FN3O4 |
|---|---|
Molekulargewicht |
325.34 g/mol |
IUPAC-Name |
4-fluoro-5-morpholin-4-yl-2-nitro-N-(oxolan-2-ylmethyl)aniline |
InChI |
InChI=1S/C15H20FN3O4/c16-12-8-15(19(20)21)13(17-10-11-2-1-5-23-11)9-14(12)18-3-6-22-7-4-18/h8-9,11,17H,1-7,10H2 |
InChI-Schlüssel |
CVXJVAVYJIKWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11499238.png)
![N-[5-chloro-2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11499247.png)
![ethyl (4-{[(4-chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499249.png)
![2-[(5E)-5-(2-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11499251.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]piperazine](/img/structure/B11499258.png)
![Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11499260.png)
methanone](/img/structure/B11499261.png)
![4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B11499266.png)
![(2E)-3-benzyl-N-(3-chloro-4-methylphenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11499272.png)
![4-(thiophen-2-yl)-1-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11499274.png)

![2-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]amino}-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B11499306.png)

![{4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}(3,4,5-trimethoxyphenyl)methanone](/img/structure/B11499316.png)
